

# Sartorypyrone A: A Technical Guide to Biosynthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sartorypyrone A is a diterpene lactone natural product belonging to the meroterpenoid class of compounds.[1] It has been identified as a secondary metabolite produced by fungi of the genus Aspergillus, specifically Aspergillus tsunodae and Aspergillus felis.[1] More recently, the biosynthetic gene cluster responsible for the production of sartorypyrones, designated the "spy BGC," has been identified in the pathogenic fungus Aspergillus fumigatus.[2][3][4] This discovery has opened avenues for understanding the biosynthesis of this and related compounds through heterologous expression systems.[2][4] This technical guide provides a comprehensive overview of the biosynthesis and characterization of Sartorypyrone A, with detailed experimental protocols and data presented for researchers in natural product chemistry and drug discovery.

# **Physicochemical Properties of Sartorypyrone A**

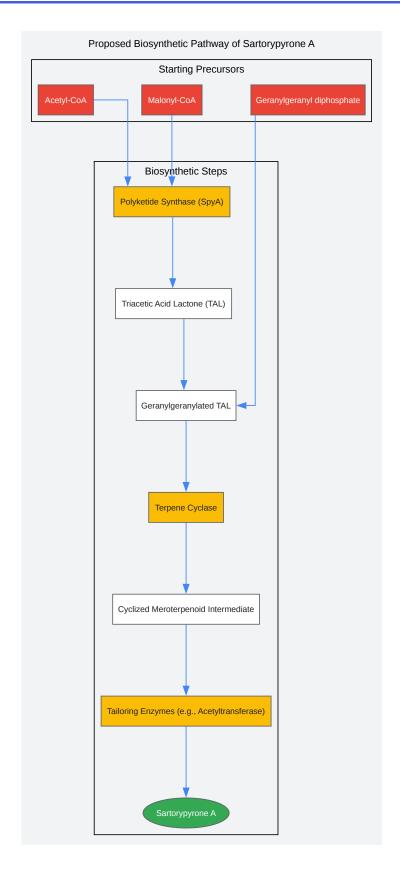


Property	Value	Reference
Molecular Formula	C28H40O5	[1]
Molecular Weight	456.6 g/mol	[1]
IUPAC Name	[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate	[1]
CAS Number	1452396-10-9	

# **Biosynthesis of Sartorypyrone A**

The biosynthetic pathway for sartorypyrones has been elucidated through the heterologous expression of the spy biosynthetic gene cluster from A. fumigatus in Aspergillus nidulans.[2][3] [4] The pathway involves a polyketide synthase (PKS) and a terpene cyclase, among other enzymes.[2]





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Caption: Proposed biosynthetic pathway of Sartorypyrone A.



# Experimental Protocols Heterologous Expression and Isolation of Sartorypyrone A

The following protocol is adapted from the work of Lin et al. (2023) on the heterologous expression of the spy BGC in A. nidulans.[2]

#### 1. Strain Construction:

- The entire >24 kb spy biosynthetic gene cluster from A. fumigatus is refactored and transformed into an Aspergillus nidulans host strain.
- Each gene within the cluster is placed under the control of an inducible promoter (e.g., alcA(p)).[2]
- To improve yields, a deletion of the agsB gene ( $\alpha$ -1,3-glucan synthase) in the A. nidulans host can be performed to promote dispersed hyphal growth in liquid culture.[2]

#### 2. Fungal Cultivation:

- The engineered A. nidulans strain is cultivated in a suitable medium, such as lactose minimal medium (LMM), which does not repress the alcA and aldA promoters.[2]
- Induction of gene expression is carried out by adding an inducer, for example, methyl-ethylketone (MEK).[2]
- Large-scale cultivation is necessary to obtain sufficient quantities of the metabolites for isolation and characterization.

#### 3. Extraction of Metabolites:

- Following cultivation, the culture medium and mycelia are separated by filtration.
- The culture medium is extracted with an organic solvent such as ethyl acetate.
- The mycelia are also extracted with an appropriate organic solvent.
- The organic extracts are combined and concentrated under reduced pressure.

#### 4. Purification of Sartorypyrone A:

- The crude extract is subjected to flash chromatography on silica gel to perform an initial separation of the compounds.
- Fractions containing the desired compounds are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Sartorypyrone A.[2]



## **Characterization Techniques**

- 1. Mass Spectrometry:
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.
- Analysis is typically performed in both positive and negative ion modes.
- 2. NMR Spectroscopy:
- One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra are acquired to elucidate the chemical structure of Sartorypyrone A.[2]
- Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCI<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD).
- 3. X-ray Crystallography / Microcrystal Electron Diffraction (MicroED):
- For unambiguous determination of the relative and absolute stereochemistry, single-crystal X-ray diffraction or Microcrystal Electron Diffraction (MicroED) can be employed on suitable crystals of the compound.[2]

#### **Characterization Data**

Mass Spectrometry Data for Sartorypyrone A

Ion Mode	m/z [M+H]+	Molecular Formula	Reference
Positive	457.2954	C28H41O5	[2]

### NMR Spectroscopic Data for Sartorypyrone A

The following table summarizes the <sup>1</sup>H and <sup>13</sup>C NMR data for Sartorypyrone A as reported in the literature.[2]



Position	<sup>13</sup> C δ (ppm)	¹Η δ (ppm, J in Hz)
1	38.5	1.55 (m), 1.08 (m)
2	27.9	
3	76.9	4.65 (dd, 10.5, 4.5)
4	41.2	2.15 (m)
5	148.9	
6	110.1	4.83 (s), 4.58 (s)
7	21.6	0.93 (s)
8	26.8	0.88 (s)
9	16.3	1.01 (d, 6.5)
10	171.0	
11	21.1	2.03 (s)
1'	24.3	2.22 (m)
2'	124.5	5.10 (t, 7.0)
3'	139.9	
4'	39.8	2.00 (m)
5'	26.5	2.08 (m)
6'	123.9	5.12 (t, 7.0)
7'	135.2	
8'	31.9	2.25 (m)
9'	29.7	2.20 (m)
10'	16.1	1.60 (s)
11'	16.0	1.68 (s)
2"	164.8	
		_



		_
3"	101.9	_
4"	162.9	
5"	99.8	5.55 (s)
6"	168.1	
7"	19.8	2.12 (s)

# **Biological Activity and Signaling Pathways**

Currently, there is limited publicly available information on the specific biological activities and mechanisms of action of Sartorypyrone A. As a member of the meroterpenoid class of natural products, it may possess a range of biological properties that warrant further investigation.[5] Secondary metabolites from Aspergillus species are known to exhibit a wide array of biological activities.[6] Further studies are required to elucidate any potential therapeutic applications and to understand its interactions with cellular signaling pathways.

#### Conclusion

Sartorypyrone A is a structurally interesting meroterpenoid whose biosynthesis has been recently uncovered. The development of a heterologous expression system provides a means for producing this and related compounds for further study. The detailed characterization data presented in this guide serves as a valuable resource for researchers in the field. Future investigations into the biological activity and potential pharmacological applications of Sartorypyrone A are warranted.

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